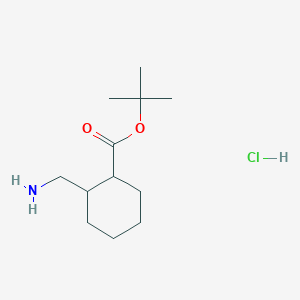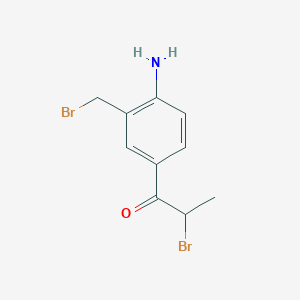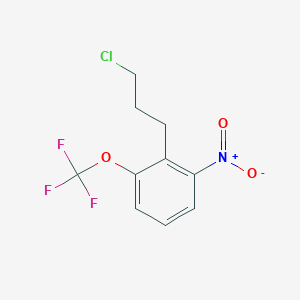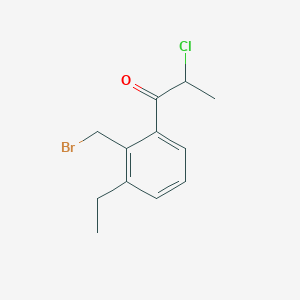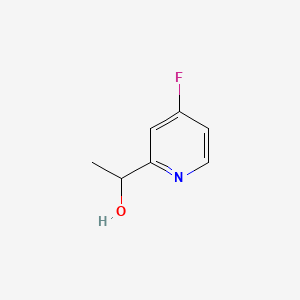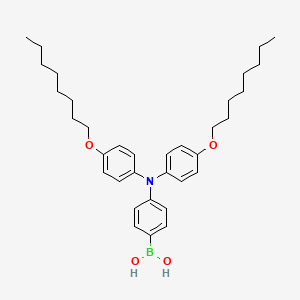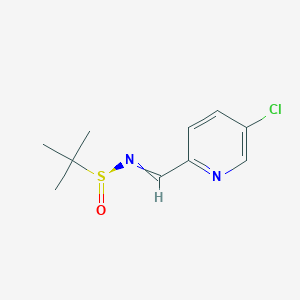
Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester typically involves the protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: NaOCH3, LiAlH4
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amino group. This free amino group can then participate in various chemical reactions, such as nucleophilic substitution or condensation .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the manufacture of fentanyl and related derivatives.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester is unique due to its combination of a Boc-protected amino group and a pyridine ring, which provides both stability and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C16H24N2O4 |
|---|---|
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
ditert-butyl 2-amino-2-pyridin-4-ylpropanedioate |
InChI |
InChI=1S/C16H24N2O4/c1-14(2,3)21-12(19)16(17,11-7-9-18-10-8-11)13(20)22-15(4,5)6/h7-10H,17H2,1-6H3 |
Clé InChI |
BCJCCCHHEIHNAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=CC=NC=C1)(C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)

![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)
